4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one
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Overview
Description
4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one involves the reaction of anthranilic acid derivatives with ethyl chloroformate under basic conditions. The reaction typically proceeds through the formation of an intermediate N-acylated anthranilic acid, which then undergoes cyclization to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method. This method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. The reaction is carried out under mild conditions, resulting in high yields and simplified workup .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Oxo derivatives of the benzoxazine ring.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Investigated for its potential as an enzyme inhibitor and anti-cancer agent.
Industry: Used in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazin-4-one: Similar in structure but lacks the ethoxy group.
2,3-Dihydro-1,4-benzoxazin-3(4H)-one: Contains a dihydro structure, making it more reactive.
Efavirenz: A well-known antiviral drug that shares the benzoxazine core but has additional functional groups
Uniqueness
4-Ethoxy-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new materials .
Properties
CAS No. |
62723-87-9 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-ethoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-2-13-9-7-5-3-4-6-8(7)11-10(12)14-9/h3-6,9H,2H2,1H3,(H,11,12) |
InChI Key |
UPQIVMIVNSSBJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=CC=CC=C2NC(=O)O1 |
Origin of Product |
United States |
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